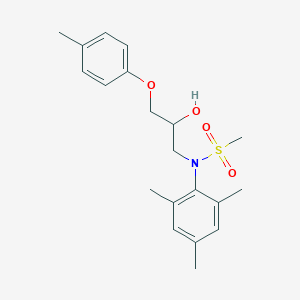
N-(2-hydroxy-3-(p-tolyloxy)propyl)-N-mesitylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-(p-tolyloxy)propyl)-N-mesitylmethanesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is commonly referred to as mesitylsulfonamide or MSA. The compound is synthesized through a series of chemical reactions, and its mechanism of action has been studied in detail. MSA has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of MSA involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction is involved in various physiological processes such as respiration, acid-base balance, and ion transport. MSA binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the reaction. This inhibition has been found to have therapeutic potential in the treatment of various diseases.
Biochemical and Physiological Effects:
MSA has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, which has implications in the treatment of diseases such as glaucoma, epilepsy, and cancer. MSA has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MSA has several advantages for lab experiments. The compound is stable and easy to handle, making it ideal for use in biochemical assays. MSA is also readily available and relatively inexpensive, making it a cost-effective option for researchers. However, MSA does have some limitations. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MSA has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on MSA. One area of research is the development of MSA-based drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of research is the study of the mechanism of action of MSA and its interactions with other enzymes and proteins. Additionally, the anti-inflammatory and antioxidant properties of MSA make it a promising candidate for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of MSA involves a series of chemical reactions. The starting material for the synthesis is mesitylene, which is reacted with chlorosulfonic acid to form mesitylene sulfonyl chloride. This intermediate is then reacted with 3-(p-tolyloxy)propanol in the presence of a base to form MSA. The final product is purified through recrystallization.
Applications De Recherche Scientifique
MSA has been extensively studied in the field of medicinal chemistry. The compound has been found to have various applications in drug discovery and development. MSA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This inhibition has been found to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-14-6-8-19(9-7-14)25-13-18(22)12-21(26(5,23)24)20-16(3)10-15(2)11-17(20)4/h6-11,18,22H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAQYWRTZMNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(C2=C(C=C(C=C2C)C)C)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)
![(Z)-5-chloro-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)
![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2883431.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)
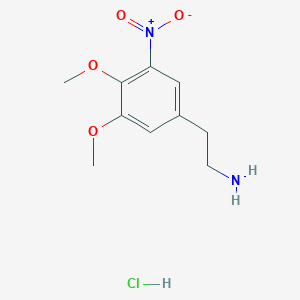
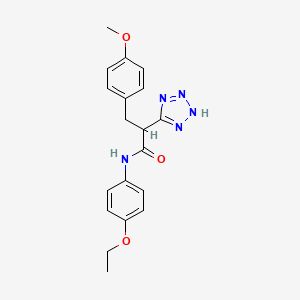
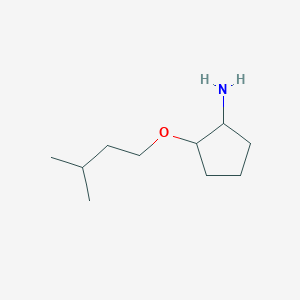
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)
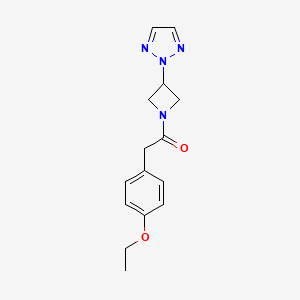
![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)